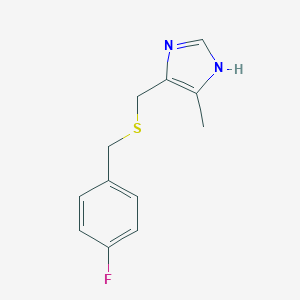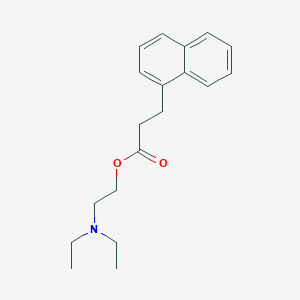![molecular formula C21H23ClFN3OS B373927 3-[4-(2-chloro-7-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]propanamide](/img/structure/B373927.png)
3-[4-(2-chloro-7-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(2-chloro-7-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]propanamide is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a dibenzo thiepin core, a piperazine ring, and a propionamide group. The presence of chlorine and fluorine atoms further enhances its chemical properties, making it a valuable subject for study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-chloro-7-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]propanamide typically involves multiple steps, starting with the preparation of the dibenzo thiepin core. This core is then functionalized with chlorine and fluorine atoms through halogenation reactions. The piperazine ring is introduced via nucleophilic substitution reactions, and the final step involves the addition of the propionamide group through amidation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, advanced purification techniques such as chromatography and crystallization are employed to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(2-chloro-7-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
Applications De Recherche Scientifique
3-[4-(2-chloro-7-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]propanamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory, anti-cancer, and anti-viral agent.
Mécanisme D'action
The mechanism of action of 3-[4-(2-chloro-7-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways and physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)amino]ethanol
- 3-[4-(2-Chloro-7-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]-1-propanol
- 11-chloro-7-fluoro-2-isopropyl-10,11-dihydrodibenzo [b,f,]thiepin
Uniqueness
Compared to similar compounds, 3-[4-(2-chloro-7-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]propanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms enhances its stability and lipophilicity, making it more effective in various applications .
Propriétés
Formule moléculaire |
C21H23ClFN3OS |
|---|---|
Poids moléculaire |
419.9g/mol |
Nom IUPAC |
3-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]propanamide |
InChI |
InChI=1S/C21H23ClFN3OS/c22-15-1-4-19-14(11-15)12-18(17-3-2-16(23)13-20(17)28-19)26-9-7-25(8-10-26)6-5-21(24)27/h1-4,11,13,18H,5-10,12H2,(H2,24,27) |
Clé InChI |
YTRZDTTZCDSVOR-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC(=O)N)C2CC3=C(C=CC(=C3)Cl)SC4=C2C=CC(=C4)F |
SMILES canonique |
C1CN(CCN1CCC(=O)N)C2CC3=C(C=CC(=C3)Cl)SC4=C2C=CC(=C4)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(2-Chlorophenyl)(3-chlorophenyl)methyl]-4-methylpiperazine](/img/structure/B373845.png)

![benzhydryl 2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl ether](/img/structure/B373850.png)
![3-dibenzo[b,e]thiepin-11(6H)-ylidenepropanenitrile](/img/structure/B373851.png)
![10,12-Dihydrobenzo[b][1,6]benzothiazocine-11-thione](/img/structure/B373852.png)
![3-[4-(2-Methoxyphenyl)piperazin-1-yl]propanenitrile](/img/structure/B373853.png)
![4-{[2-(Aminomethyl)phenyl]sulfanyl}phenol](/img/structure/B373854.png)
![N-[4-(dimethylamino)phenyl]-2-[4-(2-hydroxyethyl)-1-piperazinyl]acetamide](/img/structure/B373855.png)
![5H-dibenzo[b,g][1,4]thiazocin-6(7H)-one 5H-dibenzo[b,g][1,4]thiazocin-6(7H)-ylidenehydrazone](/img/structure/B373860.png)
![2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-phenylacetamide](/img/structure/B373861.png)

![N-{2-[(4-bromophenyl)sulfanyl]benzyl}-N,N-dimethylamine](/img/structure/B373865.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(2-fluorobenzoyl)phenyl]acetamide](/img/structure/B373866.png)
![2-[(2-bromophenyl)sulfanyl]-N,N-dimethylbenzamide](/img/structure/B373867.png)
